molecular formula C3HCl2F5O B1363466 1,1-Dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane CAS No. 32778-07-7

1,1-Dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane

Cat. No. B1363466
CAS RN: 32778-07-7
M. Wt: 218.93 g/mol
InChI Key: BBYDKNMVRSODJU-UHFFFAOYSA-N
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Description

1,1-Dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane, also known as HCFC-133a, is a colorless, nonflammable, and non-toxic chlorofluorocarbon (CFC) that has been used in a variety of applications, including industrial, medical, and laboratory experiments. It is a hydrochlorofluorocarbon (HCFC) with the chemical formula C2HClF3OCH3, and is a member of the family of halogenated hydrocarbons. HCFC-133a has an ozone-depleting potential (ODP) of 0.01 and a global warming potential (GWP) of 1430. Due to its low ODP and GWP, it is considered as an environmentally friendly alternative to other CFCs and HCFCs.

Scientific Research Applications

Synthesis of 1-chloro-2,2-difluoroethylene

Reductive dechlorination of 1,2,2-trichloro-1,1-difluoroethane, a waste material from the production of 2,2-dichloro-1,1,1-trifluoroethane, leads to the creation of 1-chloro-2,2-difluoroethylene. This synthesis offers a solution for recycling the waste material and has potential for industrial-scale production (Wang, Yang, & Xiang, 2013).

Creation of Trifluoroethylated Unsymmetrical 1,3-diynes

A copper-mediated reaction involving 1,1-dichloro-2,2,2-trifluoroethane and terminal 1,3-diynes forms trifluoroethylated unsymmetrical 1,3-diynes under mild conditions. This method allows the synthesis of a trifluoroethylated conjugated triyne and further transformation into trifluoroethyl-substituted 1,2,3-triazole and isoxazole (Zheng et al., 2016).

2. Catalytic and Industrial Applications

Catalytic Oxidation using Activated Carbon

Activated carbon catalyzes the oxidation of 1,1-dichloro-2,2,2-trifluoroethane to trifluoroacetyl chloride in a fixed bed reactor, showing high conversion and selectivity, and over 71% yield of trifluoroacetyl chloride (Liu Chun-shan, 2007).

Cleavage of C–Cl Bond via Single Electron Transfer (SET) Process

Using Ni(0) or Cu(0) catalytic systems, the reductive cleavage of the unactivated carbon–chlorine bond of 2-chloro-1,1,1-trifluoroethane via SET process has been accomplished, leading to the formation of 1,1,1-trifluoroethane or 1,1-difluoroethylene (Xiaojun & Qing-Yun, 2012).

3. Polymer and Material Science Applications

Synthesis of Fluorinated Polyimides

A novel fluorinated aromatic diamine monomer was synthesized and used to produce fluorinated polyimides with outstanding solubility, thermal stability, mechanical properties, and optical transparency (Yin et al., 2005).

Preparation of Dialkyl (2,2,2-Trifluoroethyl)phosphonates

Efficient production of dialkyl (2,2,2-trifluoroethyl)phosphonates from 1,1-dichloro-2,2,2-trifluoroethane with dialkyl phosphonates under mild conditions is achievable, demonstrating the potential for larger scale applications (Luo et al., 2016).

properties

IUPAC Name

1,1-dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl2F5O/c4-2(5,3(8,9)10)11-1(6)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYDKNMVRSODJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(OC(C(F)(F)F)(Cl)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371656
Record name 1,1-Dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane

CAS RN

32778-07-7
Record name 1,1-Dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dichloro-2,2,2-trifluoroethyl difluoromethyl ether
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Record name 1,1-DICHLORO-2,2,2-TRIFLUOROETHYL DIFLUOROMETHYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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